molecular formula C13H13N5O2S2 B4229841 1-(methylsulfonyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine

1-(methylsulfonyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine

Cat. No. B4229841
M. Wt: 335.4 g/mol
InChI Key: LVYLFUVHTMHHAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(methylsulfonyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MPTT, and it is a member of the triazole family of compounds. MPTT has shown promise in a variety of research areas, including cancer research, neuroscience, and drug discovery.

Mechanism of Action

The mechanism of action of MPTT is not fully understood, but studies suggest that it may act as an inhibitor of protein kinase activity. This activity may be responsible for MPTT's anti-cancer properties, as protein kinases are often overactive in cancer cells. Further research is needed to fully elucidate the mechanism of action of MPTT.
Biochemical and Physiological Effects:
MPTT has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, MPTT has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory disorders. Additionally, MPTT has been studied for its potential use in the treatment of neurodegenerative disorders, with studies suggesting that it may have neuroprotective properties.

Advantages and Limitations for Lab Experiments

MPTT has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, MPTT has been extensively studied, and there is a significant body of literature on its properties and potential applications. However, there are also limitations to the use of MPTT in lab experiments. It is a complex compound that requires specialized knowledge and equipment to synthesize, and its mechanism of action is not fully understood.

Future Directions

There are several potential future directions for research on MPTT. One area of interest is the development of MPTT-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully elucidate the mechanism of action of MPTT and its potential applications in drug discovery. Finally, there is a need for more research on the safety and toxicity of MPTT, particularly in vivo.

Scientific Research Applications

MPTT has been the subject of extensive research due to its potential applications in a variety of scientific fields. In cancer research, MPTT has shown promise as a potential anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, MPTT has been studied for its potential use in drug discovery, with researchers investigating its ability to act as a scaffold for the development of new drugs.

properties

IUPAC Name

2-methylsulfonyl-5-pyridin-3-yl-N-(thiophen-2-ylmethyl)-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S2/c1-22(19,20)18-13(15-9-11-5-3-7-21-11)16-12(17-18)10-4-2-6-14-8-10/h2-8H,9H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYLFUVHTMHHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(=NC(=N1)C2=CN=CC=C2)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(methylsulfonyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine
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1-(methylsulfonyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 3
1-(methylsulfonyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 4
1-(methylsulfonyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 5
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1-(methylsulfonyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 6
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1-(methylsulfonyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine

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